molecular formula C13H21NO4 B2978624 Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate CAS No. 1260743-13-2

Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate

Cat. No. B2978624
CAS RN: 1260743-13-2
M. Wt: 255.314
InChI Key: DWMGGFIETXPWPL-UHFFFAOYSA-N
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Description

Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate is a chemical compound with the molecular formula C13H21NO4 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate involves a tert-butoxycarbonyl (BOC) group. The BOC group is a protecting group used in organic synthesis . It is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Scientific Research Applications

I have conducted several searches to gather information on the scientific research applications of “Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate”. However, there is limited specific information available online regarding unique applications for this compound.

Synthesis of Peptide Derivatives

BOC-protected amino acids are commonly used as building blocks in the synthesis of peptides. The BOC group protects the amine functionality during peptide coupling reactions, allowing for selective deprotection and further functionalization .

Preparation of Amino Acid Ionic Liquids (AAILs)

A series of room-temperature ionic liquids derived from BOC-protected amino acids have been prepared for use in organic synthesis, particularly in dipeptide synthesis .

Antimicrobial Studies

Derivatives of BOC-protected piperazine have been synthesized and characterized for potential antimicrobial applications .

Chiral Separation Studies

BOC-protected amino acid derivatives have been used in studies related to chiral separation, which is crucial for the production of enantiomerically pure compounds .

properties

IUPAC Name

ethyl 4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-7-17-10(15)8-9-13(5,6)14-11(16)18-12(2,3)4/h7H2,1-6H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMGGFIETXPWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC(C)(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate

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